N-{4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]phenyl}ethanesulfonamide
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Description
This compound is a sulfonamide derivative, which contains a 1,2,4-triazole ring and a trifluoroethyl group. Sulfonamides are a significant class of compounds in medicinal chemistry with various biological activities . The 1,2,4-triazole ring is a type of heterocyclic compound that is often found in pharmaceuticals . The trifluoroethyl group is a fluorinated alkyl group, which can enhance the metabolic stability of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the trifluoroethyl group, and the sulfonamide linkage. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze its structure .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might undergo reactions typical for sulfonamides, such as hydrolysis under acidic or basic conditions. The trifluoroethyl group might be susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and 1,2,4-triazole groups could participate in hydrogen bonding, affecting its solubility and binding interactions . The trifluoroethyl group could affect its lipophilicity and metabolic stability .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[5-methyl-2-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O2S/c1-3-23(21,22)19-11-6-4-10(5-7-11)12-17-9(2)18-20(12)8-13(14,15)16/h4-7,19H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZCQGHIAYNDMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NC(=NN2CC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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